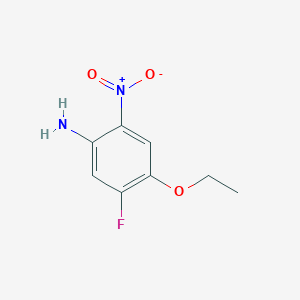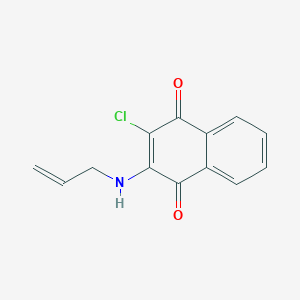![molecular formula C17H16BrN5O3 B187897 5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile CAS No. 5844-03-1](/img/structure/B187897.png)
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRD0705 and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BRD0705 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression.
Biochemische Und Physiologische Effekte
BRD0705 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties and may have potential use in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRD0705 in lab experiments is that it has been well-studied and its properties are well-understood. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are several potential future directions for research on BRD0705. One area of interest is in the development of new cancer treatments based on its anticancer properties. Additionally, further research may be done to better understand its mechanism of action and to identify other potential applications in scientific research. Finally, research may be done to optimize the synthesis method for BRD0705, with the goal of making it more accessible and cost-effective for use in lab experiments.
Synthesemethoden
The synthesis of BRD0705 involves several steps, starting with the reaction between 3-bromo-4,5-dimethoxybenzaldehyde and ethyl cyanoacetate to form the intermediate compound 3-bromo-4,5-dimethoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile to form the final product, BRD0705.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
Eigenschaften
CAS-Nummer |
5844-03-1 |
|---|---|
Produktname |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Molekularformel |
C17H16BrN5O3 |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16BrN5O3/c1-25-14-7-10(6-13(18)16(14)26-2)5-11(8-19)15-12(9-20)17(21)23(22-15)3-4-24/h5-7,24H,3-4,21H2,1-2H3/b11-5+ |
InChI-Schlüssel |
CXNUJQORBQTHPV-VZUCSPMQSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
Andere CAS-Nummern |
5844-03-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)



![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)

![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

